molecular formula C17H20ClF3N6O B2702091 4-chloro-1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide CAS No. 2034260-43-8

4-chloro-1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2702091
CAS No.: 2034260-43-8
M. Wt: 416.83
InChI Key: ZRMZENQKAPHJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H20ClF3N6O and its molecular weight is 416.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound falls into broader categories of chemicals that are often explored for their potential biological activities. Studies have focused on synthesizing novel chemical derivatives and evaluating their potential as therapeutic agents. For example, Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, aiming to explore their anticancer and anti-5-lipoxygenase activities. Their work highlights the importance of structural modification in enhancing biological activity and provides insights into structure-activity relationships (Rahmouni et al., 2016).

Antagonist and Inhibitor Discovery

Another critical area of application is the identification and development of inhibitors for specific targets. Yamamoto et al. (2016) described the identification of a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showcasing the compound's relevance in central nervous system disorders (Yamamoto et al., 2016).

Molecular Interaction Studies

Shim et al. (2002) provided a detailed analysis of the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor, offering insights into the antagonist's binding and activity profile. This study underlines the compound's significance in understanding receptor-ligand interactions and the potential for drug development (Shim et al., 2002).

Properties

IUPAC Name

4-chloro-1-ethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClF3N6O/c1-3-27-9-12(18)15(25-27)16(28)24-11-4-6-26(7-5-11)14-8-13(17(19,20)21)22-10(2)23-14/h8-9,11H,3-7H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMZENQKAPHJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.